(2S)-1,1,1-trifluoro-3-methylbutan-2-amine
Overview
Description
(2S)-1,1,1-Trifluoro-3-methylbutan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a butan-2-amine backbone. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,1,1-trifluoro-3-methylbutan-2-amine typically involves the introduction of the trifluoromethyl group into the butan-2-amine structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butan-2-amine, reacts with a trifluoromethylating agent under controlled conditions. The reaction may require the presence of a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to convert the amine group into an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2S)-1,1,1-Trifluoro-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (2S)-1,1,1-trifluoro-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. This can result in various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
- (2S)-1,1,1-Trifluoro-2-methylpropan-2-amine
- (2S)-1,1,1-Trifluoro-3-methylpentan-2-amine
Comparison: (2S)-1,1,1-Trifluoro-3-methylbutan-2-amine is unique due to its specific structural configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGUXSPKQBCCRM-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654236 | |
Record name | (2S)-1,1,1-Trifluoro-3-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131737-01-3 | |
Record name | (2S)-1,1,1-Trifluoro-3-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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